Cas no 1200508-80-0 (rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate)

rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate structure
1200508-80-0 structure
Product Name:rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate
CAS No:1200508-80-0
MF:C14H21NO3
MW:251.321444272995
CID:4577051
PubChem ID:121553228
Update Time:2025-07-09

rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-2H-isoindole-2-carboxylic acid, octahydro-5-oxo-, 1,1-diMethylethyl ester, (3aS,4R,7R,7aS)-
    • rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate
    • rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate
    • Inchi: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-11H,4-7H2,1-3H3/t8-,9-,10+,11-/m0/s1
    • InChI Key: VOBLXDDCNPYQRE-MMWGEVLESA-N
    • SMILES: C1[C@@]2([H])[C@]([H])([C@]3([H])C[C@@]2([H])CC3=O)CN1C(OC(C)(C)C)=O

rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate

Recent Advances in the Study of rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate (CAS: 1200508-80-0)

The compound rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate (CAS: 1200508-80-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique azatricyclic framework, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. Recent studies have focused on its applications in drug discovery, particularly in the development of central nervous system (CNS) targeting compounds and enzyme inhibitors.

One of the most notable advancements in this area is the compound's role as a precursor in the synthesis of potent gamma-secretase modulators (GSMs). GSMs are of particular interest in Alzheimer's disease research due to their ability to selectively reduce the production of amyloid-beta 42 (Aβ42), a peptide implicated in the pathogenesis of the disease. Researchers have demonstrated that the stereochemical configuration of rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate is critical for its biological activity, with the (1R,2S,6S,7R) enantiomer showing superior binding affinity to target proteins.

In addition to its applications in neurodegenerative diseases, recent publications have highlighted the compound's utility in asymmetric synthesis. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient enantioselective route to synthesize this intermediate using chiral auxiliaries, achieving >99% enantiomeric excess (ee). This methodological breakthrough has significant implications for scaling up production while maintaining high stereochemical purity, a crucial factor in pharmaceutical manufacturing.

Pharmacokinetic studies of derivatives containing this azatricyclic scaffold have revealed favorable blood-brain barrier (BBB) penetration properties, as evidenced by in vivo experiments in rodent models. The tert-butyl ester moiety has been shown to enhance metabolic stability while maintaining sufficient solubility for formulation development. These findings were corroborated by recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies conducted by several research groups.

Emerging research has also explored the compound's potential in pain management therapeutics. Preliminary results from structure-activity relationship (SAR) studies indicate that modifications at the 4-carboxylate position can yield compounds with significant affinity for opioid receptors while minimizing typical opioid side effects. This represents a promising avenue for developing next-generation analgesics with improved safety profiles.

From a synthetic chemistry perspective, recent work has focused on developing more sustainable production methods for this intermediate. A 2024 publication in Green Chemistry described a biocatalytic approach using engineered ketoreductases to achieve the key stereocenters, reducing the need for traditional resolution techniques and hazardous reagents. This aligns with the pharmaceutical industry's growing emphasis on green chemistry principles and process intensification.

Ongoing clinical trials involving compounds derived from this scaffold are currently in Phase I/II stages, with preliminary data suggesting good tolerability in human subjects. Researchers are particularly optimistic about its application in combination therapies, where its unique pharmacophore may complement existing treatment modalities for complex diseases.

In conclusion, rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo5.2.1.0,2,6decane-4-carboxylate continues to be a molecule of significant interest in medicinal chemistry. Its versatile scaffold, combined with recent synthetic and pharmacological advancements, positions it as a valuable building block for future drug development across multiple therapeutic areas. Future research directions likely include further optimization of its physicochemical properties and exploration of new biological targets through computational modeling and high-throughput screening approaches.

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